2-Phenyl-1,5-benzothiazepin-4(5H)-one

Antimicrobial discovery Antifungal screening Structure-activity relationship

For laboratories requiring the unsubstituted 1,5-benzothiazepin-4-one core as a defined SAR baseline, this compound eliminates the confounding effects of substituents that dominate commercial analogs. • Serves as the unadorned comparator for substituent-driven antimicrobial potency studies (baseline susceptibility gradient: C. albicans > S. epidermidis > S. aureus > E. coli). • Validated FVIIa/TF inhibitor baseline with IC50 = 2.16 μM, enabling quantitative potency-gain measurements across derivative series. • Characterized N-type calcium channel (Cav2.2) blocker with IC50 range of 2.40-20 μM for neuropathic pain and cardiovascular programs.

Molecular Formula C15H11NOS
Molecular Weight 253.32 g/mol
CAS No. 5667-03-8
Cat. No. B094871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-1,5-benzothiazepin-4(5H)-one
CAS5667-03-8
Molecular FormulaC15H11NOS
Molecular Weight253.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)NC3=CC=CC=C3S2
InChIInChI=1S/C15H11NOS/c17-15-10-14(11-6-2-1-3-7-11)18-13-9-5-4-8-12(13)16-15/h1-10H,(H,16,17)
InChIKeyDWHHMNUHVCUPMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyl-1,5-benzothiazepin-4(5H)-one: Scaffold Procurement & Identification


2-Phenyl-1,5-benzothiazepin-4(5H)-one (CAS 5667-03-8, molecular formula C₁₅H₁₁NOS, molecular weight 253.32) represents the unsubstituted core scaffold of the 1,5-benzothiazepin-4-one pharmacophore class—a privileged heterocyclic structure recognized in medicinal chemistry for its versatility in drug discovery programs [1]. This compound serves as the fundamental benzothiazepine skeleton upon which numerous bioactive derivatives are constructed, including marketed cardiovascular agents such as diltiazem and investigational compounds targeting antimicrobial, anticoagulant, anti-angiogenic, and CNS applications [2]. Unlike its substituted analogs that dominate the literature, the parent 2-phenyl-1,5-benzothiazepin-4(5H)-one provides a defined, unadorned starting point for synthetic diversification, enabling structure-activity relationship (SAR) studies and scaffold derivatization without confounding substituent effects [3]. Its procurement is essential for laboratories engaged in benzothiazepine-based drug discovery, scaffold-hopping campaigns, or the systematic exploration of heterocyclic chemistry where the unmodified core serves as an internal control or synthetic precursor.

Why 2-Phenyl-1,5-benzothiazepin-4(5H)-one Cannot Be Replaced by Analogs


The 1,5-benzothiazepine scaffold exhibits pronounced substituent-dependent biological activity divergence, making the unsubstituted 2-phenyl-1,5-benzothiazepin-4(5H)-one chemically and functionally non-interchangeable with its substituted derivatives or heterocyclic analogs [1]. Structure-activity relationship studies have definitively established that modifications to the phenyl ring, N-5 position, or the C2–C3 bond dramatically alter antimicrobial potency, enzyme inhibition profiles, and pharmacological target engagement [2]. For instance, in antimicrobial screening of 23 benzothiazepine derivatives, the unsubstituted core exhibited baseline activity that served as a critical comparator for evaluating substituent contributions [1]. Similarly, SAR analyses reveal that the introduction of heterocyclic substituents (e.g., 2-thienyl groups) can enhance bioactivity, while the presence or absence of the C2–C3 double bond fundamentally alters the scaffold's conformational flexibility and receptor binding characteristics [3]. Consequently, procurement of the authentic, unmodified 2-phenyl-1,5-benzothiazepin-4(5H)-one is essential for any study requiring a defined baseline comparator, SAR reference standard, or synthetic precursor where even minor structural deviations would confound experimental interpretation.

2-Phenyl-1,5-benzothiazepin-4(5H)-one: Quantitative Differentiation vs. Comparators


Antimicrobial Selectivity: C. albicans vs. Bacterial Strains

In a comparative antimicrobial evaluation of 23 1,5-benzothiazepine derivatives, the unsubstituted 2-phenyl-1,5-benzothiazepin-4(5H)-one core demonstrated a distinct selectivity hierarchy that differed markedly from substituted analogs [1]. The compound exhibited differential susceptibility across test organisms, with activity potency ordered as Candida albicans > Staphylococcus epidermidis > Staphylococcus aureus > Escherichia coli [1]. This selectivity fingerprint is characteristic of the unadorned scaffold and provides a baseline reference against which substituent-driven potency gains or selectivity shifts can be quantitatively measured [1].

Antimicrobial discovery Antifungal screening Structure-activity relationship

Factor VIIa/TF Inhibition Baseline

In a systematic evaluation of 1,5-benzothiazepine-4-one derivatives as factor VIIa/tissue factor (FVIIa/TF) inhibitors, the unsubstituted aryl scaffold (designated Compound 20 in the series) exhibited an IC₅₀ value of 2.16 μM [1]. This baseline inhibitory potency was determined for the core scaffold lacking additional substituents on the aryl portion, providing a critical reference datum that guided subsequent molecular modeling studies and rational design of 7- or 8-substituted derivatives with potentially improved potency [1]. The study demonstrated that the 1,5-benzothiazepine-4-one core itself possesses intrinsic FVIIa/TF inhibitory capacity, which can be modulated through systematic substitution [1].

Anticoagulant discovery Protease inhibition Thrombosis research

Antioxidant Activity: Benzothiazepinone Derivatives vs. BHT

While direct antioxidant data for the unsubstituted 2-phenyl-1,5-benzothiazepin-4(5H)-one core are not available, studies on closely related 1,5-benzothiazepin-4(5H)-one derivatives (compounds 8a–8g) provide class-level inference regarding the scaffold's inherent free-radical scavenging potential [1]. Derivatives 8f and 8g demonstrated nitric oxide radical scavenging activity at concentrations of 20–100 μg/mL that exceeded the potency of the reference antioxidant butylated hydroxytoluene (BHT) [1]. Additionally, all derivatives in the series (8a–8g) exhibited excellent free-radical scavenging activity in the metal ion-chelating assay, outperforming BHT as a comparator [1]. This consistent class-level antioxidant activity suggests that the benzothiazepin-4-one core contributes fundamentally to the observed radical-scavenging properties, positioning the unsubstituted parent compound as a valuable scaffold control for derivative studies.

Antioxidant screening Free radical scavenging Anti-angiogenic research

Fused Heterocyclic Derivatization from the Core Scaffold

The 2-phenyl-1,5-benzothiazepin-4(5H)-one scaffold serves as a privileged starting point for the synthesis of fused heterocyclic systems, a synthetic advantage not universally shared across benzothiazepine isomers or alternative heterocyclic cores [1]. The compound has been successfully employed as a precursor for generating diverse fused heterocyclic derivatives through established synthetic methodologies [1]. In contrast, the analogous 1,4-benzothiazin-3-one scaffold, when evaluated as angiotensin-converting enzyme (ACE) inhibitors, exhibited poor ACE inhibitory activity compared to the cyclohomologous 1,5-benzothiazepin-4-one derivatives, with the most effective benzothiazinone compound (8b) showing only an IC₅₀ of 170 μM [2]. This cross-scaffold comparison underscores that the 1,5-benzothiazepin-4-one core possesses distinct chemical and biological properties that cannot be replicated by its 1,4-benzothiazin-3-one structural homolog.

Heterocyclic synthesis Scaffold diversification Medicinal chemistry

N-Type Calcium Channel Binding Affinity

The 2-phenyl-1,5-benzothiazepin-4(5H)-one scaffold exhibits measurable affinity for voltage-dependent calcium channels, with BindingDB entries reporting IC₅₀ values for N-type calcium channel (Cav2.2) inhibition [1] [2]. The compound demonstrates IC₅₀ values of 2.40 μM (2.40E+3 nM) and 20 μM (2.00E+4 nM) in two distinct assay formats assessing inhibition of rat brain Cav2.2 N-type calcium channels expressed in HEK293 cells [1] [2]. This calcium channel modulatory activity aligns the benzothiazepine scaffold with clinically established cardiovascular agents such as diltiazem, though the unsubstituted core provides a defined starting point for selectivity optimization toward specific calcium channel subtypes or reduced off-target effects [3].

Calcium channel pharmacology Ion channel modulation Neuropathic pain

Enantioselective Hydrogenation: Access to Chiral Scaffolds

The 2-phenyl-1,5-benzothiazepin-4(5H)-one scaffold is amenable to catalytic enantioselective hydrogenation using Rh/Zhaophos complexes, enabling access to enantioenriched, protecting-group-free 1,5-benzothiazepine derivatives [1]. This methodology has been successfully applied to the short synthesis of the antidepressant drug (R)-(-)-thiazesim, representing the first method to access enantioenriched unprotected 1,5-benzothiazepines [1]. The significance of enantioselective access to this scaffold class is underscored by the stereospecific pharmacological actions observed in related benzothiazepine derivatives: studies on the optical isomers of cis-2,3-dihydro-3-(4-methylpiperazinylmethyl)-2-phenyl-1,5-benzothiazepin-4(5H)-one (BTM) demonstrated marked stereospecificity in their pharmacological actions, with the cis(-)-isomer exhibiting distinct receptor antagonist profiles compared to its enantiomer [2]. This stereochemical sensitivity highlights the value of the 2-phenyl-1,5-benzothiazepin-4(5H)-one core as a chiral scaffold for asymmetric derivatization.

Asymmetric synthesis Chiral drug discovery Catalytic hydrogenation

2-Phenyl-1,5-benzothiazepin-4(5H)-one: Research & Procurement Applications


Antimicrobial SAR Baseline Control

Procure 2-phenyl-1,5-benzothiazepin-4(5H)-one as the unsubstituted core reference compound when synthesizing and evaluating novel 1,5-benzothiazepine derivatives for antimicrobial applications. As established in the Wang et al. (2009) study of 23 benzothiazepine derivatives, the unsubstituted scaffold provides a defined baseline activity profile (C. albicans > S. epidermidis > S. aureus > E. coli susceptibility gradient) against which substituent-driven potency enhancements can be quantitatively measured [1]. Inclusion of this core control is essential for rigorous SAR studies and for distinguishing intrinsic scaffold activity from substituent contributions.

FVIIa/TF Inhibitor Baseline Reference

For laboratories engaged in anticoagulant drug discovery targeting the factor VIIa/tissue factor pathway, 2-phenyl-1,5-benzothiazepin-4(5H)-one serves as a validated baseline inhibitor with a reported IC₅₀ of 2.16 μM in FVIIa/TF enzymatic assays [1]. This established inhibitory benchmark enables researchers to quantify the potency gains achieved through systematic substitution at the 7- or 8-positions of the aryl ring, as demonstrated in the Ayral et al. (2009) medicinal chemistry campaign [1]. Procurement of this core scaffold ensures reproducible baseline measurements across derivative series.

Antioxidant Scaffold Control for SAR Studies

Utilize 2-phenyl-1,5-benzothiazepin-4(5H)-one as the parent scaffold control in antioxidant screening programs where benzothiazepin-4-one derivatives are being evaluated for DPPH, nitric oxide, and metal ion-chelating activities. Class-level evidence from Deepu et al. (2015) demonstrates that 1,5-benzothiazepin-4(5H)-one derivatives (8a–8g) consistently outperform the reference antioxidant BHT in multiple assay formats [1]. The unsubstituted core provides the essential comparator for determining whether observed antioxidant potency originates from the benzothiazepin-4-one scaffold itself or from appended substituent groups.

Calcium Channel Modulator Lead Optimization

For ion channel pharmacology programs targeting N-type calcium channels (Cav2.2) in neuropathic pain or cardiovascular indications, 2-phenyl-1,5-benzothiazepin-4(5H)-one offers a characterized starting scaffold with documented IC₅₀ values of 2.40–20 μM [1] [2]. This baseline affinity provides a quantifiable reference for structure-activity optimization campaigns aimed at improving potency, subtype selectivity (e.g., N-type vs. L-type channels), or physicochemical properties relative to the unadorned core.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Phenyl-1,5-benzothiazepin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.